molecular formula C6H14ClNO2 B1378486 5-Amino-3-methylpentanoic acid hydrochloride CAS No. 1394771-79-9

5-Amino-3-methylpentanoic acid hydrochloride

Cat. No. B1378486
M. Wt: 167.63 g/mol
InChI Key: NLFUNLWEGXYWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Amino-3-methylpentanoic acid hydrochloride is 1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H . This indicates the presence of a chlorine atom, which is characteristic of hydrochloride compounds.


Physical And Chemical Properties Analysis

5-Amino-3-methylpentanoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 167.64 .

Scientific Research Applications

Synthesis Methods

Synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride 5-Amino-4-oxopentanoic acid hydrochloride has been successfully synthesized from levulinic acid, demonstrating a feasible process involving esterification and bromination to yield methyl 5- or 3-bromolevulinates. This synthesis pathway proceeds through reaction with potassium phthalimide, followed by acidolysis, achieving an overall yield of 44% (Lin Yuan, 2006).

Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride The electroreduction of methyl 5-nitro-4-oxopentanate was studied, highlighting the influences of various factors on the yield and quality of 5-amino-4-oxopentanoic acid hydrochloride. The research showcased the successful electrochemical synthesis of this compound, providing an alternative synthesis route with a focus on optimizing the conditions for yield and purity (A. Konarev et al., 2007).

Biological Activity & Applications

Biological Activity and Crystal Structure The compound N-(β-Carboxyethyl)-α-isoleucine, which has structural similarities to 5-Amino-3-methylpentanoic acid hydrochloride, was observed to possess biological activity. It was formed from a reaction between acrylamide and the amino acid isoleucine. Its crystal structure was determined to be a three-dimensional network, constructed by intermolecular N—H⋯O and O—H⋯N hydrogen bonds (I. Nehls et al., 2013).

Potential Precursors for Pharmacologically Active Compounds A study presented a series of novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues, emphasizing their significance in inhibiting the angiotensinogen-cleaving action of the enzyme renin. These compounds and their precursors hold potential in the development of pharmacologically active substances (Snigdhayan Mahanta & W. D. Suijlekom, 2007).

Photodynamic Therapy Application Clinical research indicated that 5-amino-4-ketone pentanoic acid salt, related to 5-Amino-3-methylpentanoic acid hydrochloride, is effective in photodynamic therapy for treating urethra condyloma acuminatum. The study showed a high clinical cure rate and lower adverse reaction and recurrence rates compared to control groups, suggesting its potential as an effective treatment method (Hu Xi-ju, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-amino-3-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFUNLWEGXYWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methylpentanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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